![molecular formula C15H15N5O3S2 B2615886 2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide CAS No. 868155-15-1](/img/structure/B2615886.png)
2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S2 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality 2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities : A study by Gouda et al. (2010) explored the synthesis and antimicrobial activities of thiazole and pyrazole derivatives, including compounds related to the one . These compounds demonstrated promising antimicrobial properties Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A. (2010). European journal of medicinal chemistry.
Crystal Structures : The crystal structures of similar oxothiazolidin-2-ylidene acetamides were analyzed by Galushchinskiy et al. (2017), providing valuable structural insights into this class of compounds Galushchinskiy, A. N., Slepukhin, P., & Obydennov, K. (2017). Acta Crystallographica Section E: Crystallographic Communications.
Synthesis of Pyrazole Derivatives : Yavari et al. (2018) described a method for synthesizing tetrasubstituted pyrazole derivatives using compounds structurally related to the compound . This method allows for rapid access to diverse pyrazole structures Yavari, I., Taheri, Z., Naeimabadi, M., Bahemmat, S., & Halvagar, M. (2018). Synlett.
Synthesis of Pyrrolidine-triones : Obydennov et al. (2017) demonstrated the use of 2-enamides, like those similar to the compound , in the synthesis of heterocyclic assemblies such as pyrrolidine-triones Obydennov, K., Galushchinskiy, A. N., Kosterina, M. F., Glukhareva, T., & Morzherin, Y. (2017). Chemistry of Heterocyclic Compounds.
Anticancer Activity : Havrylyuk et al. (2009) synthesized a series of thiazolidinone derivatives, including compounds structurally similar to the one , and evaluated their anticancer activity. Several of these compounds showed promising results against various cancer cell lines Havrylyuk, D., Zimenkovsky, B., & Lesyk, R. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements.
Antimicrobial Activity of Rhodanine Derivatives : Krátký et al. (2017) studied rhodanine-based derivatives, closely related to the compound , for their antimicrobial properties against various bacteria and fungi Krátký, M., Vinšová, J., & Stolaříková, J. (2017). Bioorganic & medicinal chemistry.
Anticancer Activity of Thiazolidine Derivatives : Hassan et al. (2020) reported the stereoselective synthesis of thiazolidine derivatives, structurally related to the compound , and evaluated their anticancer activity. Some derivatives showed significant activity against various cancer cell lines Hassan, A., Aly, A., Ramadan, M., Mohamed, N., Tawfeek, H. N., Bräse, S., & Nieger, M. (2020). Monatshefte für Chemie - Chemical Monthly.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[(2E)-4-oxo-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-8-2-4-9(5-3-8)16-11(21)6-10-13(23)18-15(25-10)20-19-14-17-12(22)7-24-14/h2-5,10H,6-7H2,1H3,(H,16,21)(H,17,19,22)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIKZZGNDKKLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=C3NC(=O)CS3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\3/NC(=O)CS3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((E)-4-oxo-2-((E)-(4-oxothiazolidin-2-ylidene)hydrazono)thiazolidin-5-yl)-N-(p-tolyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.